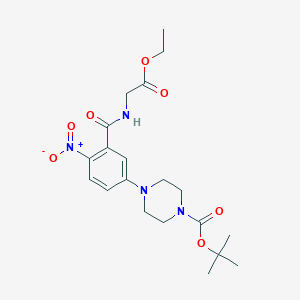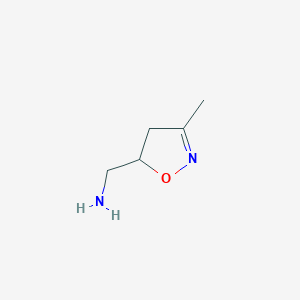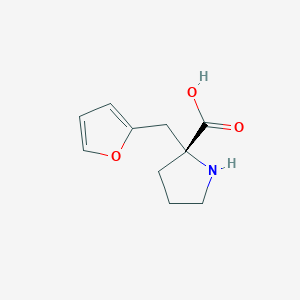
1-(2-Fluorophenyl)-2-phenylethan-1-amine
Overview
Description
“1-(2-Fluorophenyl)-2-phenylethan-1-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several papers . For instance, an efficient synthesis of a pyrrole derivative starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine is described .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For example, the crystal structure of a related compound, 2-(2-fluorophenyl)naphtho[2,1-d]thiazole, was analyzed, revealing interesting features such as halogen bonding .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, 2-FLUOROPHENOL reacts as a weak organic acid and may be incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 2-FLUOROPHENOL is a liquid or crystalline solid melting at 14-16°C. It is highly flammable and reacts as a weak organic acid .Scientific Research Applications
Proteomics Research
“1-(2-Fluorophenyl)-2-phenylethan-1-amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure and function, protein-protein interactions, and cell signaling pathways.
Neuropharmacology
This compound is a fluorinated analogue of amphetamine, sharing structural similarities with other amphetamine derivatives like methamphetamine and 3-fluoroamphetamine . It possesses both stimulant and entactogenic properties, which could make it a subject of interest in neuropharmacological research.
Dopamine and Norepinephrine Reuptake Inhibition
It is believed to function as a reuptake inhibitor of dopamine and norepinephrine . This could make it useful in studying the mechanisms of neurotransmitter reuptake and the effects of reuptake inhibition.
Serotonin Receptor Agonism
“1-(2-Fluorophenyl)-2-phenylethan-1-amine” also acts as an agonist of the serotonin receptor . This could make it a valuable tool in researching the role of serotonin in various physiological and psychological processes.
Analytical Chemistry
The compound and its isomers can be used in analytical chemistry, particularly in the development and testing of new methods for the synthesis and characterization of complex organic compounds .
Mechanism of Action
Target of Action
For instance, N′-phenyl pyridylcarbohydrazides, which are analogues of commercial succinate dehydrogenase inhibitors (SDHIs), have been designed and evaluated for inhibition activity on phytopathogenic fungi . Another compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Mode of Action
For example, FPMINT, a compound with a similar structure, has been found to inhibit ENTs irreversibly and non-competitively . Another compound, N′-(4-fluorophenyl)picolinohydrazide, showed strong inhibition activity on SDH in Alternaria brassicae .
Biochemical Pathways
For instance, FPMINT and its analogues have been found to inhibit the function of ENTs, which play a vital role in nucleotide synthesis and regulation of adenosine function .
Result of Action
For example, FPMINT was found to reduce the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKFWOPAHHSIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-phenylethan-1-amine | |
CAS RN |
959407-26-2 | |
| Record name | 1-(2-fluorophenyl)-2-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3317398.png)


![N-(furan-2-ylmethyl)-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3317414.png)


